Product packaging for Diaminoacetic acid(Cat. No.:CAS No. 103711-21-3)

Diaminoacetic acid

Cat. No.: B1370195
CAS No.: 103711-21-3
M. Wt: 90.08 g/mol
InChI Key: MAEDLSNGVQYGPK-UHFFFAOYSA-N
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Description

Historical Trajectory and Foundational Contributions

While the specific, seminal synthesis of 2,2-diaminoacetic acid is not prominently documented in historical chemical literature, the broader class of diamino acids has been a subject of scientific inquiry for over a century. For instance, related compounds like 2,4-diaminobutyric acid were first prepared as early as 1901. oregonstate.edu The foundational synthetic routes to derivatives of diaminoacetic acid have been well-established over time. A staple and long-standing method involves the acid-catalyzed condensation between glyoxylic acid or its esters and various carboxamides or sulfonamides. acs.orgnih.gov Research has explored this condensation process in numerous solvents, including toluene (B28343), benzene (B151609), and acetone, utilizing a range of acid catalysts such as p-toluenesulfonic acid (PTSA). acs.orgnih.govresearchgate.net

More recent interest in diamino acids has been fueled by their discovery in extraterrestrial sources. The identification of various diamino acids, such as 2,3-diaminopropanoic acid, in the Murchison meteorite suggests a potential role in prebiotic chemistry. wikipedia.orgpnas.org This discovery has opened new avenues of research, positing that diamino acids could have been delivered to the early Earth, where they may have participated in the formation of polypeptide structures and early genetic materials. pnas.org

Structural Framework of this compound and its Glycine (B1666218) Derivation

This compound is structurally a derivative of glycine, the simplest proteinogenic amino acid. cymitquimica.com Its defining feature is the substitution of a second amino group onto the alpha-carbon (the carbon atom adjacent to the carboxyl group), resulting in a geminal diamine structure. cymitquimica.com This arrangement distinguishes it from other diamino acids where the amino groups are located on different carbon atoms. The molecule possesses a carboxylic acid group and two primary amine groups, all attached to a single carbon center. cymitquimica.com This structure imparts a high degree of polarity to the compound, making it soluble in water. cymitquimica.com

The presence of multiple functional groups—two basic amines and one acidic carboxyl group—makes this compound a highly versatile chemical entity. Its derivatives are often synthesized with protecting groups on the amines, such as Boc (tert-butoxycarbonyl) and Fmoc (9H-fluoren-9-ylmethoxycarbonyl), to allow for controlled reactions in multi-step syntheses. ontosight.ai

PropertyValueSource(s)
IUPAC Name 2,2-Diaminoacetic acid cymitquimica.com
Chemical Formula C₂H₆N₂O₂ cymitquimica.com
Molecular Weight 90.08 g/mol cymitquimica.com
CAS Number 103711-21-3 cymitquimica.comlookchem.com
Appearance White crystalline solid (typical) cymitquimica.com
Solubility Soluble in water cymitquimica.com
Hydrogen Bond Donors 3 lookchem.com
Hydrogen Bond Acceptors 4 lookchem.com
Rotatable Bond Count 1 lookchem.com

Scope and Significance in Modern Synthetic and Material Science Disciplines

The unique structure of this compound makes it a valuable component in both synthetic chemistry and material science, where it serves as a building block for a wide array of functional molecules and polymers.

In Synthetic Chemistry:

Peptide Synthesis: this compound derivatives are crucial building blocks in peptide chemistry. cymitquimica.com Protected forms, such as N-Boc-N'-Fmoc-diaminoacetic acid, are used as intermediates to introduce specific functionalities into peptide chains during solid-phase synthesis. ontosight.ai These derivatives are instrumental in creating peptide-based drugs and other biologically active molecules. ontosight.ai

Glyoxylyl Peptides: The compound serves as a masked glyoxylic acid derivative, enabling the synthesis of glyoxylyl peptides under non-oxidizing conditions. researchgate.net

Scaffold for Complex Molecules: this compound is a promising scaffold for the synthesis of polyheterocyclic cage compounds. nih.gov These cage molecules are precursors for the development of high-energy-density materials. nih.gov

Chelation and Catalysis: The geminal diamine structure allows for potential applications in chelation with metal ions, which is useful in various chemical processes. cymitquimica.com The development of enzymatic systems to catalyze reactions with diamino acid precursors is an active area of research for creating complex chiral molecules. nih.gov

In Material Science:

Polymer Synthesis: this compound and its derivatives are used as monomers in the creation of novel polymers. For example, related diamino alcohols are used to synthesize biodegradable elastomers with tunable chemical, physical, and mechanical properties.

Chelating Polymers: Derivatives of diaminoacetic acids, particularly those related to EDTA, are used to create monomers for chelating polymers. cdnsciencepub.com These polymers have applications as ion-exchange resins with enhanced selectivity for metal ions. cdnsciencepub.com

FieldApplication of this compoundResearch FindingSource(s)
Synthetic Chemistry Peptide SynthesisUsed as a protected intermediate (e.g., with Boc/Fmoc groups) for building peptide chains and therapeutics. cymitquimica.comontosight.ai
Synthetic Chemistry Synthesis of Cage CompoundsServes as a scaffold for creating polyheterocyclic cage molecules, which are precursors to energetic materials. nih.gov
Synthetic Chemistry Synthesis of Glyoxylyl PeptidesActs as a masked glyoxylic acid, allowing for the introduction of the α-oxo aldehyde functionality into peptides. researchgate.net
Material Science Chelating PolymersMonomers based on diaminopolyacetic acids are used to synthesize chelating ion-exchange resins. cdnsciencepub.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N2O2 B1370195 Diaminoacetic acid CAS No. 103711-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diaminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-1(4)2(5)6/h1H,3-4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDLSNGVQYGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597035
Record name Diaminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103711-21-3
Record name 2,2-Diaminoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103711-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of Diaminoacetic Acid Derivatives

Direct Synthesis Strategies

Direct synthesis approaches offer a streamlined pathway to diaminoacetic acid derivatives from readily available precursors. These methods primarily involve condensation reactions and alkylation-hydrolysis sequences.

A principal method for synthesizing this compound derivatives is the acid-catalyzed condensation of glyoxylic acid or its esters with various carboxamides or substituted sulfonamides. acs.orgnih.gov This reaction involves the formation of a di-substituted acetic acid structure through the reaction of two amide molecules with one molecule of the glyoxylic acid precursor. acs.org The process has been explored using a range of amides with differing basicity and substituents. researchgate.netnih.gov

The choice of catalyst is critical in the condensation reaction, with both protic and Lewis acids being employed to facilitate the transformation. acs.orgresearchgate.net

p-Toluenesulfonic Acid (PTSA): As a protic acid, PTSA is a commonly used catalyst for this condensation. acs.orgnih.gov It possesses sufficient catalytic activity and moderate acidity, which helps to avoid the vigorous decomposition of the carboxamide reactants. acs.org The addition of PTSA to the reaction mixture has been shown to activate the condensation process, reduce the required synthesis time for most derivatives, and, in several cases, improve the product yield. acs.org For instance, in the condensation of isobutyramide (B147143) and propionamide (B166681) with glyoxylic acid, the addition of PTSA significantly increased the yields. acs.org

Elemental Iodine (I₂): Elemental iodine has been successfully used as a mild Lewis acid catalyst for the condensation of glyoxylic acid or its esters with amides. acs.orgnih.govheteroletters.org This marked the first application of iodine as a catalyst for this specific reaction. nih.govacs.org In many instances, catalytic amounts of iodine led to higher yields of this compound derivatives compared to reactions catalyzed by PTSA. acs.orgresearchgate.net Iodine proved to be the most effective catalyst for condensations involving both low-basicity amides like acetamide (B32628) and high-basicity amides like pivalamide. nih.govacs.org The use of iodine also tended to produce fewer resinification byproducts than PTSA. acs.org

The table below summarizes the most favorable conditions and yields for the synthesis of various this compound derivatives (compounds 2a-i ) using either PTSA or I₂ as a catalyst in refluxing toluene (B28343). acs.org

EntryAmideGlyoxylic Acid PrecursorCatalyst (wt %)Time (h)Yield (%)Source
1AcetamideGlyoxylic acidPTSA (1.5)2.564 acs.org
2AcetamideGlyoxylic acidI₂ (1.5)1.071 acs.org
3PropionamideGlyoxylic acidPTSA (1.5)2.070 acs.org
4IsobutyramideGlyoxylic acidPTSA (1.5)1.578 acs.org
5PivalamideEthyl glyoxylate (B1226380)PTSA (0.5)4.078 acs.org
6PivalamideEthyl glyoxylateI₂ (1.5)1.578 acs.org
7Mesyl amideEthyl glyoxylatePTSA (1.5)1.074 acs.org
8Mesyl amideEthyl glyoxylateI₂ (1.5)0.573 acs.org

The choice of solvent significantly impacts the outcome of the condensation reaction. acs.org Various solvents have been investigated, including aprotic solvents like chloroform, benzene (B151609), acetone, toluene, and xylene, as well as aqueous media. nih.govacs.org

Of the aprotic solvents tested, toluene was identified as the most suitable medium, providing the best results in terms of synthesis time and product yield. nih.govacs.org The boiling points of chloroform, acetone, and benzene were found to be too low to promote active condensation for most of the amide and glyoxylic acid combinations studied. acs.org

Aqueous medium was found to be unusable for the derivatization. acs.orgnih.gov Under the highly acidic conditions required for catalysis, carboxamides readily undergo hydrolysis to ammonium (B1175870) sulfate, a reaction that proceeds much faster than the desired condensation with glyoxylic acid. acs.orgnih.gov However, a more hydrolysis-resistant amide, such as mesyl amide, could successfully undergo condensation with ethyl glyoxylate in an aqueous sulfuric acid solution to yield the desired product. acs.orgacs.org

The structural properties and basicity of the starting amides play a crucial role in the condensation process. acs.orgresearchgate.netacs.org The basicity of an amide, which is influenced by the inductive effect of its substituents, affects its reactivity. acs.org Amides are generally considered neutral compounds, being much weaker bases than amines due to the delocalization of the nitrogen lone pair by the adjacent carbonyl group. libretexts.orgfiveable.memasterorganicchemistry.com The tendency of amides to participate in condensation is linked to the partial negative charge on the amide nitrogen atom. acs.org

This influence can be seen in the following series, where the partial negative charge on the nitrogen atom increases: CH₃SO₂NH₂ < HCONH₂ < CH₃CONH₂ < (CH₃)₂CHCONH₂ < CH₃CH₂CONH₂ < (CH₃)₃CCONH₂. acs.org The strength of the inductive effect can be correlated with the pKa values of the corresponding carboxylic acids. acs.orgnih.gov

Low-Basicity Amides: Amides with low basicity, such as mesyl amide, failed to condense with glyoxylic acid in the absence of a catalyst. acs.org However, using the more reactive ethyl glyoxylate as the aldehyde precursor was sufficient to enable the reaction. acs.org Acetamide, despite being more basic than mesyl amide, did not react with ethyl glyoxylate under the same catalyst-free conditions. acs.orgnih.gov

High-Basicity Amides: More basic amides, like propionamide and isobutyramide, condensed effectively with both glyoxylic acid and ethyl glyoxylate. nih.govacs.org

Steric Effects: Substituents can also exert steric effects. Pivalamide, which contains a large tert-butyl group, exhibited a slow condensation rate due to steric hindrance during the reaction. acs.org

Electronic Effects: Amides with electron-withdrawing groups are more susceptible to hydrolysis, which can reduce the yield of the condensation product, as observed with formamide (B127407) and acetamide when an acid catalyst was added. researchgate.net Formamide, in particular, proved too unstable under the reaction conditions to yield any condensation product. acs.orgacs.org

An alternative strategy for preparing substituted diaminoacetic acids involves a two-step alkylation-hydrolysis sequence. acs.org This method is particularly useful for synthesizing asymmetrically substituted derivatives that serve as metal ion complexing agents. acs.org

A representative synthesis involves the N-alkylation of a diamine precursor followed by the hydrolysis of an ester protecting group. For example, N,N′-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N′-diacetic acid (H₂bpcd) was synthesized via this route. acs.org The process consists of:

Alkylation: The parent diamine, N,N′-bis(2-pyridylmethyl)-1,2-diaminocyclohexane, is alkylated using an alkylating agent like tert-butyl 2-bromoacetate. acs.org

Hydrolysis: The resulting ester-protected intermediate is then hydrolyzed, for instance with trifluoroacetic acid, to yield the final diacetic acid product. acs.org

This facile, two-step procedure provides good yields (typically around 60%) and demonstrates a versatile approach to complex this compound derivatives. acs.org

Acid-Catalyzed Condensation of Glyoxylic Acid Precursors with Carboxamides and Sulfonamides

Synthesis of Protected this compound Derivatives

In many applications, particularly in peptide synthesis, it is necessary to use this compound derivatives where the amino groups are protected. nih.gov Protection prevents unwanted side reactions and allows for controlled, sequential chemical transformations. acs.org Various protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) and Z (benzyloxycarbonyl), are commonly used. nih.govthieme-connect.com

One key example is the use of the Fmoc-protected this compound derivative, (FmocNH)₂CHCO₂H, in the synthesis of glyoxylyl peptides. nih.gov This masked glyoxylic acid equivalent can be coupled to a peptidyl resin using standard Fmoc/tert-butyl solid-phase peptide synthesis chemistry. nih.gov The glyoxylyl group is then unmasked under non-oxidizing conditions after cleavage from the solid support. nih.gov

Furthermore, methods have been developed for the stereoselective synthesis of orthogonally protected diamino acid derivatives. acs.orgthieme-connect.com Orthogonal protection means that each protecting group can be removed under specific conditions without affecting the other, allowing for selective manipulation of each amino function. acs.org For instance, anti-α,β-diamino acid derivatives have been prepared where the two amino groups are orthogonally protected with Z and Fmoc groups as a direct result of the reaction sequence. thieme-connect.com Such strategies are crucial for constructing complex peptides and other biologically relevant molecules. scispace.comnih.gov

Nα-Fmoc-Nα-Boc-Diaminoacetic Acid: Strategic Protective Group Implementation

The orthogonal protection of the two amino groups in this compound is crucial for its sequential and controlled incorporation into larger molecules, particularly in peptide synthesis. The use of Nα-Fmoc-Nα-Boc-diaminoacetic acid, where one amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the other by the acid-labile tert-butyloxycarbonyl (Boc) group, exemplifies a strategic approach to protective group chemistry. chemimpex.comontosight.ai This differential protection allows for the selective deprotection of one amino group while the other remains intact, enabling stepwise elongation of a peptide chain or the introduction of specific functionalities. chemimpex.com

The Fmoc group is typically removed under mild basic conditions (e.g., using piperidine), while the Boc group requires acidic conditions (e.g., trifluoroacetic acid) for its cleavage. google.com This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the construction of complex peptides with high fidelity. ualberta.ca The stability and reactivity of Nα-Fmoc-Nα-Boc-diaminoacetic acid make it a valuable reagent for researchers aiming to synthesize complex peptides and peptide-based drugs. chemimpex.com The presence of these protecting groups enhances the compound's stability and allows for controlled reactions with minimal side products. chemimpex.com

A general approach to synthesizing such orthogonally protected diaminoacetic acids can involve the Curtius rearrangement of a suitably protected aspartic acid derivative. For instance, N(α)-Boc-Asp(OBn)-OH can be converted to N(α)-Boc₂-N(β)-Cbz-2,3-diaminopropionic acid, where proper protection of the α-nitrogen is key to the success of the rearrangement. acs.org

N,N'-bis-Fmoc-Diaminoacetic Acid: Dual Protection Modalities

In contrast to orthogonal protection, N,N'-bis-Fmoc-diaminoacetic acid features two identical Fmoc protecting groups on both amino functionalities. chemimpex.com This symmetrically protected derivative is a versatile building block in peptide synthesis and drug development. chemimpex.com The dual Fmoc protection allows for the simultaneous deprotection of both amino groups, which can be advantageous in specific synthetic strategies, such as the synthesis of symmetrical molecules or certain types of polymers.

This compound is particularly useful in solid-phase peptide synthesis, where its stability under various reaction conditions is a significant asset for creating complex peptide sequences. chemimpex.com Its compatibility with a range of coupling reagents contributes to the generation of high-purity products. chemimpex.com In medicinal chemistry, N,N'-bis-Fmoc-diaminoacetic acid can be used to create peptide-based therapeutics, potentially enhancing the solubility and bioavailability of the resulting peptides. chemimpex.com The development of Fmoc-protected bis-amino acids, often involving a temporary Cu(II) complexation strategy, has been crucial for their use in automated solid-phase synthesis of complex structures like spiroligomers. temple.edu

Derivative Protecting Groups Key Feature Primary Application Area
Nα-Fmoc-Nα-Boc-Diaminoacetic AcidFmoc, BocOrthogonal protection for selective deprotection chemimpex.comontosight.aiStepwise solid-phase peptide synthesis chemimpex.comualberta.ca
N,N'-bis-Fmoc-Diaminoacetic AcidFmoc, FmocSymmetrical protection for simultaneous deprotection chemimpex.comSynthesis of symmetrical molecules, specific polymers chemimpex.com

Preparation of Macrocyclic and Polyheterocyclic Architectures

This compound as a Scaffold for Polyheterocyclic Cage Compounds

This compound and its derivatives are valuable scaffolds for the synthesis of polyheterocyclic cage compounds. acs.orgnih.govnih.gov These cage structures are of interest as potential precursors for high-energy materials. acs.org The synthetic strategy often involves the condensation of this compound or its derivatives with aldehydes. acs.org An acid-catalyzed condensation between glyoxylic acid or its ethyl ester and various carboxamides can produce N,N-disubstituted this compound derivatives. nih.gov Studies have shown that the nature of the starting amides and the choice of catalyst, such as p-toluenesulfonic acid (PTSA) or elemental iodine, significantly influence the reaction outcome, with iodine sometimes providing higher yields. nih.govresearchgate.net

Ligand-Mediated Cyclization and Rearrangement Reactions (e.g., Schmidt, Hofmann, Curtius)

The carboxyl or ester groups present in the this compound-derived scaffolds can be transformed into amino groups through classic rearrangement reactions like the Schmidt, Hofmann, and Curtius rearrangements. acs.org These rearrangements are powerful tools for introducing nitrogen atoms and facilitating cyclization to form polyheterocyclic structures.

The Curtius rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to an amine. chemistrysteps.comresearchgate.net This reaction is known for its tolerance of various functional groups and retention of stereochemistry. researchgate.net It can be employed to convert carboxylic acid derivatives into amines, a key step in building cage compounds from this compound scaffolds. acs.orggoogle.com

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, also proceeding through an isocyanate intermediate. chemistrysteps.com The Schmidt reaction provides another route to amines from carboxylic acids via an acyl azide intermediate, which then rearranges. These rearrangements are often mechanistically similar, involving an isocyanate intermediate. acs.org The intramolecular trapping of this isocyanate by a nearby nitrogen atom can sometimes lead to the formation of cyclic ureas or imidazolidinones, a potential side reaction that must be managed through careful selection of protecting groups and reaction conditions. csic.es

Synthesis of Novel Benzimidazole (B57391) Derivatives Incorporating this compound Moieties

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. semanticscholar.orgrasayanjournal.co.in The synthesis of novel benzimidazole derivatives can be achieved by incorporating a this compound moiety. A common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a reaction known as the Phillips-Ladenburg reaction. semanticscholar.orgrasayanjournal.co.in

By using a this compound derivative as the carboxylic acid component, novel benzimidazoles with a gem-diamino functionality at the 2-position can be prepared. This can be achieved through the condensation of o-phenylenediamine with a suitably protected this compound. Various catalysts and reaction conditions have been explored to optimize the synthesis of 2-substituted benzimidazoles, including the use of microwave assistance and various acid catalysts. rsc.org The resulting structures, featuring both the benzimidazole core and the this compound scaffold, offer opportunities for further functionalization and the exploration of new chemical space for drug discovery.

Reaction Starting Material Intermediate Product Relevance to this compound Chemistry
Phillips-Ladenburg Reactiono-phenylenediamine + Carboxylic Acid-BenzimidazoleSynthesis of 2-(diamino)benzimidazoles from this compound. semanticscholar.orgrasayanjournal.co.in
Curtius RearrangementAcyl AzideIsocyanateAmineConversion of carboxyl groups in this compound derivatives to amino groups for cage synthesis. acs.orgresearchgate.net
Hofmann RearrangementPrimary AmideIsocyanateAmineAlternative method for introducing amino groups. acs.orgchemistrysteps.com
Schmidt ReactionCarboxylic Acid + Hydrazoic AcidAcyl Azide, IsocyanateAmineAnother route for carboxyl to amine transformation. acs.org

Spectroscopic Characterization and Advanced Analytical Elucidation of Diaminoacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of diaminoacetic acid and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide detailed information about the chemical environment of individual atoms, their connectivity, and stereochemistry. acs.orgnih.gov

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, in derivatives of this compound, protons attached to carbons adjacent to amino and carboxyl groups will exhibit characteristic shifts. The multiplicity of the signals (e.g., singlet, doublet, triplet), arising from spin-spin coupling, reveals the number of neighboring protons, thereby helping to establish the connectivity of the carbon skeleton. rsc.orgresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to further delineate proton-proton correlations through bonds and space, respectively. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. mdpi.commdpi.com The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them. For example, the carbonyl carbons of the carboxylic acid and amide groups in this compound derivatives have distinct chemical shift ranges. acs.orgacs.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. researchgate.net The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the structure of this compound and its various derivatives. nih.govresearchgate.net

Table 1: Representative NMR Data for a this compound Derivative

Atom Type¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
CH4.54 (m)61.0
OCH₃3.73 (s)52.3
CH₂3.27-3.52 (m)47.0
CH₂2.05-2.36 (m)30.8
CH₂1.80-2.00 (m)24.5
C(CH₃)₃1.45 (s)28.3
CH(CH₃)1.35 (d, J=7.1 Hz)18.5
CO-OᵗBu-155.6
CO-NH-171.7
CO-OCH₃-173.1

Note: This table is a representative example based on data for related amino acid derivatives and may not correspond to a specific this compound derivative. 'm' denotes multiplet, 's' denotes singlet, and 'd' denotes doublet. Data adapted from a study on amino acid derivatives. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentology

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives, providing precise mass measurements that allow for the unambiguous determination of their elemental composition. rsc.org This technique can differentiate between molecules with the same nominal mass but different atomic compositions, thus confirming the molecular formula. nih.govchemspider.com

In addition to molecular formula confirmation, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), provides valuable structural information through the analysis of fragmentation patterns, a field known as fragmentology. researchgate.netresearcher.life When a molecule is ionized and subjected to energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. For diamino acids, common fragmentation pathways include the loss of small neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O). researchgate.net The study of these fragmentation patterns, often aided by isotopic labeling and computational methods, helps to elucidate the connectivity of the atoms within the molecule. researchgate.netnih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and their derivatives, which helps to keep the molecule intact for initial mass measurement before fragmentation is induced. acs.orgnih.gov

Table 2: Key Fragmentation Pathways in Mass Spectrometry of Diamino Acids

Fragmentation ProcessDescription
Neutral Loss of AmmoniaElimination of an NH₃ molecule from the protonated diamino acid.
Neutral Loss of WaterElimination of an H₂O molecule, often from the carboxylic acid group.
α-CleavageBreakage of the bond adjacent to a carbonyl group, leading to a resonance-stabilized acylium ion. libretexts.org
McLafferty RearrangementA rearrangement reaction involving the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta carbon bond. libretexts.org

Note: The specific fragmentation patterns can vary depending on the structure of the this compound derivative and the ionization/fragmentation method used.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups and Bond Vibrations

Infrared (IR) spectroscopy is a powerful and rapid technique used to identify the presence of specific functional groups in a molecule, such as this compound and its derivatives. acs.orgrsc.org This method is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). wikieducator.org Each peak in the spectrum corresponds to a specific type of bond vibration. For this compound, key functional groups that give rise to characteristic absorption bands include:

N-H stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. wikieducator.org

O-H stretching: The carboxylic acid O-H group exhibits a very broad absorption band over a wide range, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen bonding. wikieducator.org

C=O stretching: The carbonyl group of the carboxylic acid gives a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. wikieducator.org

N-H bending: The bending vibration of the N-H bond in primary amines appears in the range of 1550-1650 cm⁻¹. wikieducator.org

The presence and position of these characteristic bands in the IR spectrum provide strong evidence for the presence of the amino and carboxylic acid functional groups in this compound and its derivatives. upm.edu.my

Table 3: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

Functional GroupBond VibrationCharacteristic Absorption Range (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (two bands)
Carboxylic Acid (R-COOH)O-H Stretch2500 - 3300 (very broad)
Carboxylic Acid (R-COOH)C=O Stretch1700 - 1725 (strong)
Primary Amine (R-NH₂)N-H Bend1550 - 1650

Note: The exact positions of the absorption bands can be influenced by the molecular environment and hydrogen bonding.

Chromatographic and Electrophoretic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. sigmaaldrich.comnih.gov In the context of this compound and its derivatives, HPLC is crucial for purity assessment of synthetic products and for the analysis of complex mixtures. researchgate.net The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

Different modes of HPLC can be employed for the analysis of amino acids. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly used. Hydrophilic Interaction Liquid Chromatography (HILIC) is another valuable technique, particularly for highly polar compounds like amino acids, as it uses a polar stationary phase and a mixed aqueous-organic mobile phase. nih.gov

Detection in HPLC is often achieved using UV-Vis spectroscopy, especially if the molecules contain chromophores, or by derivatizing the amino acids with a fluorescent tag to enhance sensitivity. chromatographyonline.comcreative-biolabs.com Coupling HPLC with mass spectrometry (HPLC-MS) provides a highly specific and sensitive method for the identification and quantification of this compound and its derivatives in complex samples. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules like amino acids and for the characterization of complex biological mixtures, such as monoclonal antibodies (mAbs). mdpi.comnih.gov The separation in CE is based on the differential migration of analytes in an electric field applied across a narrow capillary filled with a background electrolyte.

In the analysis of monoclonal antibodies, this compound can be used as a component in the sample buffer to optimize the separation of charge variants. mdpi.comnih.gov Capillary Zone Electrophoresis (CZE) is the most common mode of CE, where analytes are separated based on their charge-to-size ratio. For the analysis of complex mixtures, CE can be coupled to mass spectrometry (CE-MS), providing both separation and structural identification of the components. acs.org This powerful combination is used to analyze post-translational modifications and impurities in biopharmaceuticals.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. acs.orgresearchgate.net This information is then used to determine the empirical formula of the substance. For a newly synthesized derivative of this compound, elemental analysis provides crucial validation of its stoichiometry. plos.org

The process typically involves the complete combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and quantified. From these quantities, the mass percentages of C, H, and N in the original sample can be calculated. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the proposed structure and its elemental composition. acs.orgacs.org

Table 4: Example of Elemental Analysis Data for a this compound Derivative (C₁₂H₂₂N₂O₄)

ElementCalculated (%)Found (%)
Carbon (C)55.8055.84
Hydrogen (H)8.58-
Nitrogen (N)10.84-

Note: This data is for a specific derivative, Diethyl 2,2-bis(isobutyramido)acetate, and serves as an illustrative example. acs.org The "Found" values are the results of the experimental analysis.

Theoretical and Computational Chemistry Investigations of Diaminoacetic Acid Systems

Electronic Structure Theory and Quantum Chemical Calculations for Molecular Geometry and Stability

Quantum chemical calculations are fundamental to determining the three-dimensional structure and thermodynamic stability of molecules. elixirpublishers.com Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize molecular geometries and calculate energies. elixirpublishers.comtandfonline.com For instance, DFT calculations using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p) have been successfully used to model the geometry of complex organic molecules, including various amino and diamino compounds. tandfonline.commdpi.comchemrxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. researchgate.net By simulating reactions at a quantum mechanical level, researchers can identify intermediates, calculate activation energies, and visualize the transition states that connect reactants to products. acs.org This is particularly valuable for complex multi-step processes like condensation reactions, which are central to the synthesis of diaminoacetic acid derivatives. nih.govthieme-connect.com

The formation of this compound derivatives often proceeds through condensation reactions, for example, between an amide and an iminoacetic acid. acs.org DFT simulations have been used to propose detailed reaction mechanisms for these transformations. acs.org A key aspect of this is transition state analysis, which identifies the high-energy structures that represent the bottleneck of a reaction step. beilstein-journals.org

For the formation of 2-amido-2-aminoacetic acid, computational studies have identified several possible reaction pathways, including direct amide addition and a route involving imidic acid tautomerism. acs.org By calculating the energy of the transition states for each step, a reasonable reaction mechanism can be determined. For instance, in one proposed mechanism, the rotation of an amide group leads to a transition state (TS_BC) that is a precursor to the main reaction. acs.org The geometry of these transition states, including the lengths of forming and breaking bonds, provides critical insight into how the reaction proceeds. researchgate.net In the asymmetric synthesis of α,β-diamino acid derivatives, transition state models help explain the observed stereoselectivity, showing how the catalyst and substrates orient to favor the formation of one diastereomer over another. beilstein-journals.orgscispace.comrsc.org

The electronic properties of reactants play a crucial role in determining the course and rate of a chemical reaction. The inductive effect, which is the transmission of charge through a chain of atoms, can significantly influence the reactivity of a molecule. tandfonline.comnih.gov This effect is particularly important in the synthesis of this compound derivatives, where the nature of the substituents on the starting materials can dictate the reaction's success. nih.gov

In the acid-catalyzed condensation of carboxamides with glyoxylic acid or its esters, the basicity of the amide, which is modulated by the inductive effect of its substituent, influences the condensation process. nih.gov Electron-withdrawing groups decrease the electron density on the amide nitrogen, reducing its basicity and reactivity in the condensation. nih.govnih.gov Conversely, electron-donating groups increase the electron density, making the amide more basic and typically more reactive. tandfonline.comnih.gov The strength of this inductive effect can be correlated with the pKa of the corresponding carboxylic acids. A lower pKa indicates a stronger acid, meaning the conjugate base (the amide's acyl group) is more electron-withdrawing. nih.gov Computational studies can quantify these electronic effects through population analysis, helping to rationalize observed reactivity trends. elixirpublishers.comiau.ir

Molecular Dynamics Simulations: Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. acs.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment that can include solvents like water. rsc.orgnih.gov

MD simulations are used to map the conformational landscape of molecules, revealing the different shapes a molecule can adopt and the transitions between them. This is particularly relevant for flexible molecules like peptides containing diamino acids, where hydrogen bonding and other non-covalent interactions dictate the preferred three-dimensional structure. For example, MD studies on peptides containing β,γ-diamino acids have revealed stable hydrogen-bonded turns, which are crucial elements of protein secondary structure. Furthermore, MD can be used to study the interaction between a molecule and its environment, such as the adsorption of solvent molecules on a crystal face, which can influence crystal growth and morphology. In a study of ferrocene (B1249389) diamino acids, MD simulations illustrated how water intercalation could disrupt internal hydrogen bonds and drive conformational switching, highlighting the active role of the solvent in molecular dynamics. nih.gov

Computational Predictions of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for identifying and characterizing newly synthesized compounds. nih.gov By calculating properties like vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis), and comparing them to experimental spectra, researchers can confirm the structure of a molecule. elixirpublishers.commdpi.com

DFT calculations are a mainstay for predicting vibrational and NMR spectra. mdpi.comresearchgate.net For example, after optimizing the geometry of a molecule like 2,6-diaminopyridine, the vibrational frequencies can be calculated and compared with experimental FTIR and FT-Raman spectra. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and show good agreement with experimental data, aiding in the structural assignment. mdpi.com

For electronic spectra, Time-Dependent DFT (TD-DFT) is the method of choice. elixirpublishers.comiau.ir It calculates the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. iau.ir These calculations can be performed in the gas phase or by using a solvent model (like the Polarizable Continuum Model, PCM) to more accurately reflect experimental conditions. mdpi.comiau.ir The good agreement often found between calculated and experimental spectroscopic data validates the computational model and provides a deeper understanding of the molecule's electronic structure. elixirpublishers.commdpi.com

Advanced Applications in Chemical Biology and Catalysis Enabled by Diaminoacetic Acid

Peptide Synthesis and Bioconjugation Strategies

The incorporation of diaminoacetic acid derivatives into peptide structures has unlocked new methodologies for peptide synthesis, modification, and conjugation. These approaches offer alternatives to traditional methods, often providing milder reaction conditions and access to novel peptide architectures.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound Derivatives

This compound derivatives have been successfully integrated into standard Solid-Phase Peptide Synthesis (SPPS) protocols, proving compatible with both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistries. nih.gov A key application involves using protected this compound building blocks to introduce specific functionalities or structural motifs into a peptide sequence.

For instance, a one-pot procedure allows for the synthesis of orthogonally protected N,N'-diaminoalkylated basic amino acids which can be readily used in SPPS. nih.gov A notable example is the synthesis of an indolicidin (B8082527) analogue where a lysine (B10760008) residue was replaced by N(α)-(9H-fluorenyl-9-methoxycarbonyl)-N(β),N(β)'-bis[2-(tert-butoxycarbonylamino)ethyl]-L-2,3-diaminopropionic acid. nih.gov This substitution led to an analogue with a more defined secondary structure and enhanced antibacterial activity. nih.gov

Another approach involves the on-resin derivatization of peptides that have been synthesized using commercially available diamino acids with side-chain amino groups protected by an Alloc (allyloxycarbonyl) group. nih.gov This allows for the direct incorporation of molecules like environment-sensitive fluorophores after the main peptide chain has been assembled. nih.gov Furthermore, diaminodiacids have been used as the basis for the solid-phase synthesis of mimics of peptide disulfide bonds. nih.gov

This compound Derivative Type Protecting Groups SPPS Application Reference
N,N'-Diaminoalkylated Basic Amino AcidsFmoc (α-amino), Boc (side-chain)Introduction of branched side-chains, synthesis of bioactive peptide analogues. nih.gov
Commercial Diamino AcidsFmoc (α-amino), Alloc (side-chain)On-resin derivatization with functional molecules (e.g., fluorophores). nih.gov
(FmocNH)₂CHCO₂HFmocActs as a masked glyoxylic acid for later conversion to a glyoxylyl group. nih.gov
Aminobutanoate Cleavable LinkerFmoc, BocUsed as a stable, cleavable linker in peptide synthesis. google.com

Native Chemical Ligation (NCL) Applications with Modified this compound Linkers

Native Chemical Ligation (NCL) is a powerful technique for constructing large proteins by joining unprotected peptide segments. wikipedia.org The reaction typically requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. wikipedia.org The synthesis of peptide thioesters via Fmoc-SPPS is challenging due to the thioester's instability in the basic conditions used for Fmoc deprotection. mdpi.com

To overcome this, safety-catch linkers based on diamino-aryl derivatives have been developed. mdpi.comresearchgate.net One prominent example uses a 3,4-diaminobenzoic acid (Dbz) linker. mdpi.com After the peptide chain is synthesized on the solid support, the Dbz linker is activated. This involves acylation and subsequent intramolecular cyclization to form a C-terminal N-acylbenzimidazolinone (Nbz) or N-acyl-N′-methylbenzimidazolinone (MeNbz) peptide. researchgate.net These N-acylurea moieties are stable to the cleavage cocktail (e.g., trifluoroacetic acid) used to deprotect the peptide side chains. mdpi.com The resulting purified Nbz/MeNbz peptides can then be directly used in NCL reactions. In the presence of an arylthiol catalyst at neutral pH, the N-acylurea acts as a thioester surrogate, undergoing transthioesterification to generate the reactive thioester in situ, which then ligates with an N-terminal cysteine-containing peptide. wikipedia.orgresearchgate.net This strategy streamlines access to peptide thioesters and has been applied in the synthesis and cyclization of antimicrobial peptides like the RTD-1 defensin. researchgate.net

Synthesis of Glyoxylyl Peptides via this compound Derivatives

Peptides containing an N-terminal glyoxylyl group (an α-oxo aldehyde) are valuable intermediates for bioconjugation, readily reacting with hydrazide or aminooxy-functionalized molecules. researchgate.netresearchgate.net The traditional method for their synthesis involves the periodate (B1199274) oxidation of an N-terminal serine or threonine residue. google.com However, this oxidative step can damage sensitive amino acids, such as methionine, tryptophan, or cysteine, within the peptide sequence. acs.org

An alternative, non-oxidative method utilizes this compound derivatives as masked glyoxylic acid precursors. nih.govresearchgate.net A common reagent is N,N'-bis(Fmoc)-diaminoacetic acid, (FmocNH)₂CHCO₂H, which can be coupled to the N-terminus of a resin-bound peptide using standard SPPS conditions. nih.govresearchgate.net Following peptide elongation, cleavage from the solid support, and purification, the peptide-(NHFmoc)₂CHCO₂- is treated to unmask the aldehyde. nih.gov An optimized procedure for this unmasking step, which can be achieved using a base like DBU or a phosphine, prevents the formation of byproducts. nih.govresearchgate.netuliege.be This strategy provides glyoxylyl peptides under mild conditions, preserving the integrity of oxidation-sensitive functionalities. nih.govacs.org

Method Precursor Reagents Key Advantages Potential Drawbacks Reference
Oxidative Method N-terminal Seryl/Threonyl-PeptideSodium Periodate (NaIO₄)Well-establishedCan damage oxidation-sensitive residues (Met, Trp, Cys). google.com
This compound Method Peptide with N-terminal (FmocNH)₂CHCO-Base (e.g., DBU) or PhosphineNon-oxidative, protects sensitive residues, compatible with SPPS.Requires synthesis of the this compound derivative; potential for byproducts if not optimized. nih.govresearchgate.net

Site-Specific Bioconjugation Techniques

Site-specific bioconjugation allows for the precise attachment of molecules such as drugs, imaging agents, or polymers to a protein or peptide, resulting in homogeneous products with preserved biological activity. nih.gov The incorporation of non-natural amino acids (NAAs) with bioorthogonal reactive groups is a cornerstone of this field. plos.orgsemanticscholar.orgacs.org this compound and its analogues serve as versatile scaffolds for introducing such unique chemical handles.

The glyoxylyl group, generated from this compound derivatives as described previously, is a prime example of a bioorthogonal handle. researchgate.net It can be specifically targeted for ligation with molecules containing hydroxylamine (B1172632) or hydrazine (B178648) functionalities to form stable oxime or hydrazone linkages, respectively. google.com

Another powerful technique involves incorporating a diamino acid into a peptide sequence via SPPS and then using its side-chain amino group as a point for further modification. nih.gov For example, environment-sensitive fluorophores have been attached to peptides on-resin by reacting an anhydride (B1165640) precursor of the fluorophore with the side-chain amino group of an incorporated diamino acid. nih.gov This allows for precise control over the location of the label. The general strategy of incorporating an amino acid with a unique functional group, such as an azide (B81097) or an alkyne, enables highly specific and efficient conjugation through reactions like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". plos.orgsemanticscholar.org The diamino acid framework provides a convenient platform for introducing these reactive moieties for site-specific protein modification.

Role in Catalytic Processes and Materials

Beyond peptide chemistry, the chelating properties of this compound have been exploited to create advanced materials for catalysis. By immobilizing metal ions onto polymeric supports derived from this compound, robust and reusable heterogeneous catalysts can be developed.

Polymeric Supports for Metal Ion Catalysis (e.g., Poly(ethylene this compound))

Polymers functionalized with this compound moieties act as excellent chelating agents for a variety of metal ions. These polymeric supports combine the catalytic activity of the metal center with the practical advantages of a solid-phase system, such as easy separation from the reaction mixture and potential for recycling.

One approach involves the synthesis of chelating monomers, such as N-(p-vinylbenzenesulfonyl)-1,2-diaminoethane-N',N'-diacetic acid, which can then be polymerized to create resins with well-defined structures capable of binding metal ions. cdnsciencepub.com

A more recent strategy focuses on the assembly of coordination polymers (CPs) or metal-organic frameworks (MOFs). In a detailed study, a diamino-tetracarboxylate linker, 5,5′-(ethane-1,2-diylbis(azanediyl))diisophthalic acid (H₄edda), was used as the primary building block to construct a series of eight new coordination polymers with various divalent metal ions (Co²⁺, Mn²⁺, Cd²⁺, Zn²⁺, Ni²⁺). acs.orgfigshare.com These materials were synthesized via hydrothermal methods, often incorporating auxiliary N-donor ligands to influence the final structure. acs.org The resulting CPs were found to be effective heterogeneous catalysts for the Knoevenagel condensation reaction—a carbon-carbon bond-forming reaction between an aldehyde and an active methylene (B1212753) compound like malononitrile. acs.org Notably, the zinc-based polymers exhibited very high activity, stability, and reusability, achieving nearly quantitative product yields. acs.orgfigshare.com

Catalyst (Coordination Polymer) Metal Ion Auxiliary Ligand Catalytic Reaction Substrate Product Yield Reference
[Zn₂(μ₄-edda)(2,2′-bipy)₂(H₂O)]nZn²⁺2,2′-bipyridine (2,2′-bipy)Knoevenagel CondensationPyridine-3-aldehyde + Malononitrile99% acs.org
[Zn₂(μ₆-edda)(py)(H₂O)]n·3nH₂OZn²⁺Pyridine (B92270) (py)Knoevenagel CondensationPyridine-3-aldehyde + Malononitrile99% acs.org
[Co(μ-H₂edda)(μ-dpe)]nCo²⁺1,2-di(4-pyridly)ethylene (dpe)Knoevenagel CondensationPyridine-3-aldehyde + Malononitrile78% acs.org
[Mn(μ-H₂edda)(μ-dpe)]nMn²⁺1,2-di(4-pyridly)ethylene (dpe)Knoevenagel CondensationPyridine-3-aldehyde + Malononitrile85% acs.org

Heterogeneous Catalysis with Functionalized this compound Derivatives

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering significant advantages in catalyst separation, recovery, and recycling. Functionalized this compound derivatives are emerging as versatile building blocks for the design of such heterogeneous catalysts. By anchoring these molecules to solid matrices like mesoporous silica, new and efficient catalytic systems can be developed. researchgate.net

One approach involves the functionalization of mesoporous silica, such as SBA-15 or LUS-1 (Laval University Silica), with acidic groups. scienceopen.comscielo.br For instance, grafting sulfonic acid groups onto the pore walls of these materials creates solid acid catalysts that are effective in a variety of organic transformations. scielo.br While not exclusively using this compound, these systems demonstrate the principle of using functionalized supports to catalyze reactions involving diamino compounds, such as the synthesis of 2,4-diamino pyrimidine-5-carbonitriles. scienceopen.comscielo.br Another strategy involves the preparation of coordination complexes, such as copper(II) with a diamino sarcophagine (DiAmSar) ligand, which are then impregnated onto a mesoporous SBA-15 support. researchgate.net This creates a non-leaching, recyclable nanocatalyst capable of promoting the synthesis of various benzazole derivatives under solvent-free conditions. researchgate.net These examples highlight the potential of using this compound derivatives, with their adaptable functional groups, as the core ligand in creating robust, solid-supported catalysts for green and efficient chemical synthesis.

Specific Catalyst Systems and Their Mechanistic Insights (e.g., Oxygen-Transfer Catalysis)

Diamino-functionalized catalysts play a critical role in specific catalytic processes, particularly in oxygen-transfer reactions. A prominent example is the use of copper-exchanged chabazite (B1143428) (Cu-CHA) catalysts in the selective catalytic reduction (NH₃-SCR) of nitrogen oxides (NOx), a vital technology for diesel emission control. researchgate.netacs.org A crucial step in this process is the activation of molecular oxygen. researchgate.netacs.org

Research has provided direct evidence for the formation of a specific oxygen-bridged diamino dicopper(II) complex within the catalyst structure. researchgate.netacs.org Under low-temperature NH₃-SCR conditions, mobile Cu(I) diamine complexes ([Cuᴵ(NH₃)₂]⁺) react with O₂. acs.org This oxidation leads to the formation of a [Cu₂(NH₃)₄O₂]²⁺ mobile complex, which has been identified as a side-on μ-η²,η²-peroxo diamino dicopper(II) structure. researchgate.netacs.org In this configuration, the O-O bond is not dissociated. acs.org This dimeric peroxo complex is a key intermediate that subsequently reacts with NO, leading to the reduction of NOx to N₂. researchgate.net

Beyond zeolitic systems, organocatalytic systems have been developed for the selective oxidation of hydrocarbons using molecular oxygen. For example, a metal-free system using 4-N,N-Dimethylaminopyridine (DMAP) in combination with benzyl (B1604629) bromide can catalyze the oxidation of methyl aromatics. mdpi.com The proposed mechanism involves the in situ formation of a pyridine onium salt, which acts as the true catalyst, facilitating the oxygenation of C–H bonds to produce carboxylic acids as the major products. mdpi.com

Catalyst SystemApplicationMechanistic Feature
Cu-CHA NH₃-SCR of NOxFormation of a mobile [Cu₂(NH₃)₄O₂]²⁺ peroxo dicopper(II) complex from the oxidation of [Cuᴵ(NH₃)₂]⁺ by O₂. This intermediate reacts with NO to complete the catalytic cycle. researchgate.netacs.org
DMAP / Benzyl Bromide Aerobic Oxidation of Methyl AromaticsIn situ formation of a pyridine onium salt which acts as the organocatalyst for the activation of C-H bonds and transfer of oxygen from O₂. mdpi.com

Dynamic Combinatorial Chemistry (DCC) for Molecular Recognition and Receptor Discovery

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the identification of novel receptors and ligands for target molecules. wiley-vch.deresearchgate.net This technique employs reversible reactions to generate a library of interconverting compounds, known as a Dynamic Combinatorial Library (DCL). wiley-vch.decsic.es The composition of the library is under thermodynamic control and can shift in response to the addition of an external template (e.g., a target biomolecule). csic.es If a library member binds strongly to the template, the equilibrium will shift to amplify the formation of that specific member, facilitating its discovery. csic.es This approach minimizes synthetic effort, as complexity and diversity are generated through the combination of simple building blocks, and allows the target to select its own best binder. wiley-vch.de

Peptide-Based Scaffolds in Saccharide Receptor Development

The principles of DCC have been successfully applied to the challenging field of saccharide recognition. bham.ac.uk Short peptides are particularly attractive as scaffolds in the design of saccharide receptors due to their inherent customizability, flexibility, and ease of synthesis. bham.ac.uk In one study, DCC was employed to screen for receptors for common monosaccharides like glucose, galactose, mannose, and fructose (B13574) using simple, inexpensive building blocks, including amino acid derivatives. bham.ac.uk The goal was to allow the self-assembly and self-selection of the most effective receptor for a given sugar from a library of potential candidates. bham.ac.uk While attempts to functionalize short peptide scaffolds within a DCL encountered difficulties and did not yield the desired results within the project's timeframe, the broader application of amino acid derivatives proved highly successful. bham.ac.uk

Identification of Novel Ligands through Dynamic Libraries

The use of DCC with libraries built from amino acid derivatives has led to the successful identification of novel and selective saccharide receptors. bham.ac.uk In a DCL composed of similar structures, a molecule designated 2DD , which features a benzene (B151609) ring with two aspartic acid derivative units, was identified as the best receptor for glucose, galactose, and mannose. bham.ac.uk

For fructose, a different molecule, 1P , consisting of a benzene ring linked to a single phenylaldehyde amino acid unit, was found to be the most effective receptor. bham.ac.uk The discovery of these distinct receptors for different sugars provides valuable insight into the subtle processes governing molecular recognition of carbohydrates. bham.ac.uk The efficacy of DCC as a tool was validated through the synthesis of the identified hits and confirmation of their binding properties using Isothermal Titration Calorimetry (ITC) and NMR techniques. bham.ac.uk

Identified LigandTarget Saccharide(s)Key Finding
2DD Glucose, Galactose, MannoseIdentified as the best receptor from a dynamic library of similar structures. bham.ac.uk
1P FructoseShowed high selectivity and a strong binding constant (Ka = 1762 M⁻¹), demonstrating surprising efficacy for a simple receptor. bham.ac.uk

Design of Bioactive Compounds and Pharmacological Scaffolds

This compound and its unnatural derivatives serve as valuable scaffolds for creating molecular diversity in chemical libraries. researchgate.net The concept of a "scaffold" is central to medicinal chemistry, representing a core structure that can be decorated with various functional groups to generate a series of analogues for screening. lifechemicals.com Diamino acids are particularly useful in this context as they can be incorporated into peptides or used as standalone building blocks to create peptidomimetics and other structurally diverse compounds. researchgate.netnih.gov These scaffolds provide a rigid framework to which pharmacophoric elements can be attached in a well-defined spatial orientation, a key strategy in the design of new bioactive compounds. tandfonline.comtandfonline.com

Application in High-Energy Materials Development (Cage Nitramines)

A specialized and significant application of this compound derivatives is in the synthesis of high-energy materials, particularly polyheterocyclic cage nitramines. researchgate.netnih.govacs.org The development of advanced defense technologies is directly linked to the creation of new energetic materials that surpass existing ones like RDX and HMX in performance. researchgate.netacs.orgacs.org Cage nitramines, such as CL-20 (hexanitrohexaazaisowurtzitane), are highly sought after because their strained, three-dimensional structures lead to higher density and superior energetic performance compared to simpler cyclic nitramines. researchgate.netnih.govacs.org

This compound derivatives are crucial precursors in a novel strategy for constructing these complex cage molecules. nih.govacs.org The synthesis involves an acid-catalyzed condensation of glyoxylic acid (or its ester) with various carboxamides to produce N,N-disubstituted this compound derivatives. researchgate.netnih.govacs.org These derivatives contain carboxyl or ester groups that can later be converted into amino groups, which is a key step in forming the final polyheterocyclic cage structure. nih.govacs.org Research has shown that elemental iodine can be a more effective catalyst for this condensation than traditional acids like p-toluenesulfonic acid (PTSA), leading to higher yields in many cases. researchgate.netnih.gov

CatalystReactantsOutcome
Elemental Iodine (I₂) Glyoxylic acid/ester + CarboxamidesGenerally provides higher yields of this compound derivatives compared to PTSA. researchgate.netnih.gov
p-Toluenesulfonic acid (PTSA) Glyoxylic acid/ester + CarboxamidesA traditional acid catalyst for this condensation, but often less effective than elemental iodine. researchgate.netnih.govacs.org

Research on this compound in Holliday Junction Trapping for Antimicrobial Applications Remains Undocumented in Scientific Literature

Despite a comprehensive review of available scientific literature, no research has been identified that specifically details the use of the chemical compound “this compound” for the synthesis of Holliday junction trapping compounds for antimicrobial research.

The Holliday junction is a crucial four-way DNA intermediate formed during genetic recombination and DNA repair processes in both prokaryotic and eukaryotic cells. The enzymes that process these junctions are essential for bacterial survival, making them a key target for novel antimicrobial agents. Compounds that can "trap" or stabilize the Holliday junction can inhibit DNA repair, leading to bacterial cell death.

Scientific investigations into Holliday junction trapping compounds have explored a variety of molecular structures. These include peptides, such as the hexapeptide WRWYCR and its derivatives, as well as other small molecules like trisubstituted cyclic ureas and pipemidic acid derivatives. These compounds have been shown to bind to Holliday junctions, prevent their resolution by enzymes, and exhibit antimicrobial properties.

However, searches of scientific databases and patent literature did not yield any documents describing the synthesis, mechanism, or antimicrobial efficacy of compounds derived from this compound for the purpose of trapping Holliday junctions. While the broader class of "diamino acids" has been utilized in the development of antimicrobial peptides that act through various mechanisms, a specific application of this compound in the context of Holliday junction inhibition is not present in the reviewed literature.

Therefore, content for the requested section "5.4.2. Holliday Junction Trapping Compounds for Antimicrobial Research" focusing on this compound cannot be generated with scientific accuracy at this time. Further research would be required to explore the potential of this compound in this advanced application.

Coordination Chemistry of Diaminoacetic Acid Ligands and Metal Ion Complexation

Chelation Properties and Ligand-Metal Stoichiometry

Diaminoacetic acid and its derivatives function as multidentate ligands, capable of coordinating to metal ions through their amino nitrogen and carboxylate oxygen atoms. This process, known as chelation, results in the formation of stable five- or six-membered rings with the central metal ion, an effect that enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. The specific coordination mode depends on the structure of the ligand and the preferred coordination geometry of the metal ion. wikipedia.orglut.fi

The stoichiometry of metal-diaminoacetic acid complexes, or the metal-to-ligand ratio, is dictated by the coordination number of the metal ion and the denticity of the ligand. For transition metals that favor octahedral coordination, complexes with stoichiometries of 1:1, 1:2, and 1:3 (metal:ligand) are commonly observed. wikipedia.org For instance, a hexadentate ligand derived from a this compound backbone will typically form a 1:1 complex with a metal ion seeking a coordination number of six. The identity of the metal and the specific ligand structure are critical factors in determining the final stoichiometry and geometry of the complex. nih.gov

Metal Ion TypeCommon Coordination NumbersTypical Stoichiometry (Metal:Ligand)Reference
Transition Metals4, 61:1, 1:2, 1:3 wikipedia.org
Lanthanides/Actinides8, 9, 101:1 researchgate.net

Complexation with Transition Metals (e.g., Platinum(II) Complexes)

Derivatives of this compound, particularly those based on a diaminocyclohexane (DACH) backbone, have been extensively used to form complexes with transition metals. Platinum(II) complexes, in particular, have received significant attention due to their potential applications in cancer therapy, building on the success of drugs like cisplatin (B142131) and oxaliplatin. nih.govnih.gov The diamine portion of the ligand is crucial for the biological activity of these complexes. The geometry of the platinum(II) center in these complexes is typically square planar. nih.gov

The synthesis of platinum(II) complexes with this compound-type ligands can be achieved through various methods. A common strategy involves the initial coordination of a precursor ligand to the Pt(II) center, followed by the introduction of the diamine ligand. nih.govmdpi.com For example, a precursor such as [Pt(DMSO)2(Cl)2] can be reacted with a primary ligand, and subsequently with a this compound derivative like diaminocyclohexane, to yield the final complex. otago.ac.nz The reaction conditions, such as temperature and solvent, are optimized to ensure good yield and purity. mdpi.com

The physicochemical properties of metal-diaminoacetic acid complexes are crucial for their intended applications and are thoroughly investigated. Properties such as lipophilicity, which can be expressed as the n-octanol/water partition coefficient (logPo/w), are important as they influence the complex's ability to cross biological membranes. nih.gov The stability of the complexes is also a key parameter, often studied using spectroscopic techniques under various conditions.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental findings. semanticscholar.org These calculations provide insights into the electronic structure, molecular geometries, and thermodynamic stability of the complexes. nih.gov Spectroscopic methods like UV-visible and infrared (IR) spectroscopy are employed to study the electronic transitions and vibrational modes of the complexes, respectively, providing further information about the metal-ligand bonding. orientjchem.org

Selective Metal Ion Separation and Extraction (e.g., Lanthanide-Actinide Differentiation)

A significant application of this compound-based ligands is in the selective separation of metal ions, particularly for the challenging task of differentiating between lanthanides and actinides. nih.gov This separation is a critical step in the reprocessing of used nuclear fuel, where minor actinides must be separated from lanthanide fission products. pnnl.goviaea.org The chemical similarity between trivalent lanthanides and actinides makes this separation difficult. unlv.edu Ligands are therefore designed to exploit the subtle differences in their coordination properties, such as the slightly greater covalent character in actinide-ligand bonds compared to the more ionic lanthanide-ligand interactions. unlv.edu

To achieve selective separation, ligands are strategically designed to favor binding with one group of ions over the other. An exemplary ligand in this area is N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetic acid (H2bpcd). luc.eduacs.org This ligand incorporates several key design features:

A rigid trans-1,2-diaminocyclohexane backbone which pre-organizes the donor atoms for efficient metal binding. arizona.edu

Carboxylate groups, which are hard donors that bind strongly to both lanthanides and actinides.

Pyridylmethyl groups, which introduce "softer" nitrogen donor atoms. These soft donors are thought to interact more strongly with the trivalent actinides, which have a greater propensity for covalent bonding than the lanthanides. researchgate.netunlv.edu

The synthesis of H2bpcd involves the elaboration of the parent diamine, N,N′-bis(2-pyridylmethyl)-1,2-diaminocyclohexane, to add the diacetic acid moieties. researchgate.netacs.org This ligand has been shown to form stable, cationic 1:1 complexes with trivalent lanthanide ions. acs.org

Ligand FeaturePurpose in SelectivityReference
Rigid Backbone (e.g., trans-1,2-diaminocyclohexane)Pre-organizes donor atoms for chelation arizona.edu
Hard Donors (e.g., Carboxylate)Strong binding to f-elements unlv.edu
Soft Donors (e.g., Pyridine (B92270) Nitrogen)Preferential binding to Actinides over Lanthanides researchgate.netunlv.edu

Understanding the basis for selective metal-ligand interactions requires a combination of spectroscopic and computational techniques. Potentiometric titrations and various spectroscopic methods are used to determine the stability constants of the metal complexes in solution, providing a quantitative measure of the ligand's affinity and selectivity for different metal ions. researchgate.net

NMR spectroscopy is a powerful tool for probing the structure and dynamics of these complexes in solution. For diamagnetic complexes like those with La(III) or Lu(III), 1H and 13C NMR can elucidate the solution-state geometry and symmetry. acs.org For paramagnetic ions, NMR can still provide valuable structural information, albeit with more complex spectra.

Computational chemistry plays a vital role in this field. researchgate.net Density Functional Theory (DFT) calculations are used to model the structures of the metal-ligand complexes and to calculate their binding energies and thermodynamic parameters. escholarship.org These theoretical studies help to rationalize experimental observations of selectivity and guide the design of new, more effective ligands. Advanced techniques like X-ray Absorption Spectroscopy (XAS) can be used to directly probe the local coordination environment of the metal ions, which is particularly valuable for studying highly radioactive actinides like actinium. osti.govresearchgate.net

Absence of Specific Research Data on Polymer-Supported this compound Chelators

Following a comprehensive and exhaustive search of scholarly articles, peer-reviewed journals, and patent databases, it has been determined that there is a significant lack of specific published research focusing on the coordination chemistry of this compound when immobilized on polymer supports for the purpose of metal ion chelation.

The initial research strategy was designed to locate detailed findings, including synthesis methods, characterization data, and metal ion binding capacities of polymer-supported this compound. However, the search results consistently yielded information on closely related, but structurally distinct, chelating agents. The available literature extensively covers polymers functionalized with:

Iminodiacetic acid (IDA): This is a widely studied chelating ligand for polymer modification, and a significant body of research details the performance of IDA-functionalized resins in metal ion extraction.

Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA): These are powerful chelating agents, and their incorporation into polymer structures for various applications is well-documented.

While the fundamental principles of coordination chemistry and the behavior of these related polymer-supported chelatogens provide a general understanding of how such systems operate, there is no specific data available for this compound in this context. The stringent requirement to focus solely on this compound and to provide specific data tables and detailed research findings cannot be met based on the current body of scientific literature.

Consequently, the generation of a scientifically accurate and thorough article adhering to the provided outline, particularly section "6.4. Polymer-Supported Metal Chelatogens" with its requirement for data tables and detailed research findings, is not feasible at this time due to the absence of primary research on this specific topic. To produce such an article would necessitate speculation and extrapolation from related compounds, which would not adhere to the standards of scientific accuracy and would violate the explicit instructions to focus solely on this compound.

A table of the compound names that would have been included in the article is provided below.

Future Perspectives and Emerging Research Directions in Diaminoacetic Acid Chemistry

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of diaminoacetic acid and its derivatives is a cornerstone of its application in broader chemical research. While established methods exist, the exploration of novel, more efficient, and versatile synthetic pathways is a continuous pursuit. A significant area of research has been the acid-catalyzed condensation of glyoxylic acid or its esters with various amides.

A staple method for the derivatization of this compound involves the acid-catalyzed condensation between glyoxylic acid or its esters and carboxamides or substituted sulfonamides. acs.orgnih.gov This process has been explored in a variety of solvents, including aqueous media, chloroform, toluene (B28343), benzene (B151609), acetone, and xylene. acs.orgnih.gov The choice of catalyst is crucial, with traditional options including protic acids like mixed phosphoric/sulfamic acids, 2-naphthalenesulfonic acid, and p-toluenesulfonic acid (PTSA). acs.orgnih.gov Lewis acids such as iron(III) chloride and copper(III) chloride have also been employed. acs.org

Recent research has demonstrated that the basicity of the starting amides significantly influences the condensation process. acs.orgresearchgate.net For instance, the synthesis of this compound derivatives can sometimes proceed without a catalyst, particularly when condensing glyoxylic acid with low-basicity carboxamides like acetamide (B32628) or moderately basic ones like propionamide (B166681). acs.orgnih.gov For other substrates, PTSA has been identified as an effective catalyst. acs.orgnih.gov

A notable advancement in this area is the use of elemental iodine as a catalyst. acs.orgresearchgate.netnih.gov This approach has, in many cases, led to higher yields of this compound derivatives compared to reactions catalyzed by PTSA. acs.orgresearchgate.netnih.gov Another innovative approach is the direct-type catalytic three-component Mannich reaction. This atom-economical, one-pot method utilizes unmodified aldehydes or ketones as nucleophiles to produce α,β-diamino acid derivatives in high yields and with high diastereoselectivity under mild conditions. organic-chemistry.org Zinc(II) triflate (Zn(OTf)₂) has been identified as a particularly effective catalyst for this transformation, significantly improving both yield and selectivity. organic-chemistry.org

Catalyst SystemReactantsKey FindingsReference(s)
p-Toluenesulfonic acid (PTSA) Glyoxylic acid and carboxamidesEffective for moderate-basicity carboxamides. acs.org, nih.gov
Elemental Iodine (I₂) Glyoxylic acid or its ester and carboxamides/mesyl amideOften results in higher yields compared to PTSA. acs.org, researchgate.net, nih.gov
Lewis Acids (e.g., FeCl₃, CuCl₃) Substituted carboxamides and sulfonamidesCatalyzes condensation in solvents like hot nitromethane. acs.org
Zinc(II) triflate (Zn(OTf)₂) Aldehydes/ketones, secondary amines, and glycine (B1666218) derivativesHighly efficient for three-component Mannich reactions, leading to α,β-diamino acid derivatives. organic-chemistry.org
Rhodium(II) acetate (B1210297) / Chiral Phosphoric Acid Diazoacetate, sulfonamide, and imineCatalyzes an asymmetric three-component reaction to produce α, β-diamino acid derivatives. researchgate.net

Development of Advanced Functional Materials Based on this compound Scaffolds

The unique structural features of this compound, particularly the presence of two amino groups and a carboxylic acid function on a single carbon atom, make it an attractive scaffold for the design and synthesis of advanced functional materials.

One of the most promising applications of this compound scaffolds is in the creation of high-energy materials. researchgate.net Derivatives of this compound serve as precursors for polyheterocyclic cage molecules, which are of interest as energetic materials. acs.orgacs.org The synthesis of these complex three-dimensional structures is a new strategy that involves the transfunctionalization of carboxyl or ester groups into amino groups through reactions like the Schmidt, Hofmann, and/or Curtius rearrangements, followed by cyclization. acs.orgacs.org

This compound is also a key component in the synthesis of peptide nucleic acids (PNAs). researchgate.netnih.govresearchgate.net PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a polyamide chain, such as one derived from N-(2-aminoethyl)glycine, a derivative of this compound. google.com These materials can hybridize with high affinity and sequence selectivity to both DNA and RNA, making them valuable tools in molecular biology and diagnostics. researchgate.net The discovery of diamino acids in simulated interstellar ices has even led to speculation about their role in the origin of genetic material, with PNA being considered a potential precursor to RNA and DNA. chemistryviews.org

While research into functional materials based specifically on this compound is ongoing, related diamino acids have been used to construct other advanced materials. For example, other diamino acids have been used as organic linkers in the formation of metal-organic frameworks (MOFs). nih.gov Additionally, supramolecular assemblies of related compounds have been used to create carbon-nitrogen-based functional materials for photo/electrochemical applications. nso-journal.org These examples highlight the potential for this compound scaffolds to be used in a similar fashion to create novel materials with tailored properties.

Interdisciplinary Applications in Chemical Biology, Materials Science, and Medicinal Chemistry

The versatility of the this compound scaffold has opened doors to a wide range of interdisciplinary applications, spanning chemical biology, materials science, and medicinal chemistry.

Chemical Biology: In chemical biology, the most significant application of this compound is as a fundamental building block for peptide nucleic acids (PNAs). researchgate.netnih.gov PNAs are powerful tools for studying gene function and as diagnostic agents due to their ability to bind strongly and specifically to natural nucleic acids. researchgate.netgoogle.com The unique binding properties of PNAs allow them to be used in applications such as antigene and antisense therapies, and as probes for DNA and RNA detection.

Materials Science: As mentioned previously, this compound derivatives are being explored as scaffolds for the synthesis of high-energy materials. researchgate.netacs.org The development of new energetic materials with improved performance and safety characteristics is a significant area of research in materials science. The ability to construct complex, strained cage structures from this compound-derived precursors is a promising avenue for achieving these goals. acs.org

Medicinal Chemistry: The this compound framework is increasingly being recognized for its potential in medicinal chemistry. Unnatural diamino acid derivatives are used as scaffolds to create chemical libraries for drug discovery. researchgate.net These scaffolds allow for the introduction of diverse functional groups, which can be used to probe biological systems and identify new therapeutic leads. researchgate.net

Recent studies have shown that aromatic-linked diamino acid derivatives can act as antimicrobial peptide mimics with potent activity against multidrug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). acs.org One such compound was found to rapidly kill bacteria by targeting the bacterial membrane and inducing the production of reactive oxygen species, and it showed efficacy in a mouse infection model. acs.org Furthermore, novel hydrophilic diamino acids have been used to improve the properties of cyclic peptides, which are an important class of therapeutic molecules. nih.gov Incorporating these diamino acids can enhance the aqueous solubility and stability of cyclic peptides, potentially leading to more effective drugs for conditions like metastatic colorectal cancer. nih.gov

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes and the utilization of chemical compounds. In the context of this compound, several emerging research directions align with these principles.

The exploration of more environmentally benign catalysts is a key aspect of green chemistry. The use of elemental iodine as a catalyst for the synthesis of this compound derivatives represents a step in this direction, as it can be a more sustainable alternative to traditional acid catalysts. acs.orgresearchgate.netnih.gov

Another important principle of green chemistry is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The development of one-pot, multi-component reactions, such as the direct-type catalytic Mannich reaction for the synthesis of α,β-diamino acid derivatives, is a prime example of an atom-economical process. organic-chemistry.org These reactions reduce the number of synthetic steps, minimize waste generation, and often occur under milder conditions than traditional methods.

The choice of solvent is also a critical consideration in green chemistry. Research into the acid-catalyzed condensation for this compound derivatization has involved a range of solvents, and future work will likely focus on identifying greener solvent alternatives that are less toxic and have a lower environmental impact. acs.orgnih.gov For example, performing reactions in aqueous media, when feasible, is a highly desirable green approach. acs.org

Q & A

Q. How can researchers resolve contradictions in experimental data related to this compound’s conformational properties?

  • Methodological Answer : Discrepancies in conformational studies (e.g., NMR vs. X-ray crystallography) may arise from solvent effects or crystallization artifacts. Employ molecular dynamics (MD) simulations to model solvent interactions and compare with experimental data. Systematic literature reviews should prioritize studies with rigorous controls (e.g., temperature, ionic strength) .

Q. What statistical methods are appropriate for analyzing clustered data in studies involving this compound?

  • Methodological Answer : For clustered or nested data (e.g., repeated measurements across batches), mixed-effects models account for intra-cluster correlation. Use software like R (lme4 package) or SAS (PROC MIXED) to model fixed effects (e.g., reaction conditions) and random effects (e.g., batch variability). Sensitivity analyses validate robustness .

Q. What strategies mitigate interference from contaminants during this compound quantification in complex biological matrices?

  • Methodological Answer : Pre-treatment steps such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges reduce matrix interference. Employ tandem mass spectrometry (LC-MS/MS) for selective detection, using stable isotope-labeled internal standards (e.g., ¹³C-glycine) to correct for ion suppression .

Q. How can researchers validate the reproducibility of this compound’s reported applications in drug delivery systems?

  • Methodological Answer : Replicate synthesis and functionalization protocols (e.g., conjugation with polymers) under identical conditions. Use orthogonal characterization methods (e.g., dynamic light scattering for nanoparticle size, circular dichroism for structural integrity). Open-access data repositories (e.g., Zenodo) enhance transparency .

Data Interpretation and Reporting

Q. How should conflicting results about this compound’s stability under oxidative conditions be addressed?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH) with controlled oxygen exposure. Compare degradation kinetics via Arrhenius modeling. Report confidence intervals and effect sizes to distinguish methodological variability from true instability. Meta-analyses of existing data can identify consensus trends .

Q. What frameworks ensure ethical and accurate reporting of this compound research findings?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Figshare. Use standardized metadata templates for experimental parameters. Peer review checklists (e.g., MDAR) improve methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.